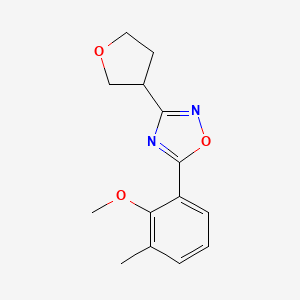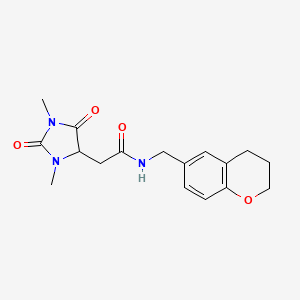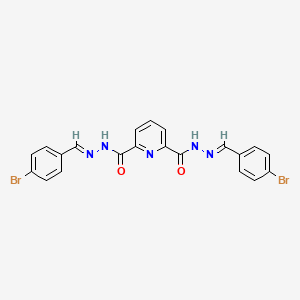
5-(2-methoxy-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-methoxy-3-methylphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a chemical compound belonging to the oxadiazole class. These compounds are known for their varied applications in different fields due to their unique structural features and properties.
Synthesis Analysis
The synthesis of related oxadiazole derivatives involves cyclization reactions and has been explored in various studies. For instance, the synthesis of 5-substituted-3-[(2′S,3′S)-3′-hydroxy-2′-hydroxymethyltetrahydrofuran-3′-yl]-1,2,4-oxadiazoles was achieved from cyanohydrin benzoates and cyanohydrin acetates via intramolecular transacylation and cyclization processes (Wu et al., 2000).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be elucidated using techniques like X-ray crystallography. For example, the X-ray crystal structure and optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives have been studied, providing insights into their spatial structure (Jiang et al., 2012).
Chemical Reactions and Properties
Oxadiazoles undergo various chemical reactions due to their reactive nature. Studies have explored the synthesis and reactions of different oxadiazole derivatives. For instance, the synthesis and antibacterial activity of novel tetrahydropyranyl-substituted 1,3,4-oxadiazoles demonstrate the reactivity and potential applications of these compounds (Aghekyan et al., 2020).
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One prominent application of 1,2,4-oxadiazole derivatives, similar to the chemical , is in corrosion inhibition. Studies reveal that such compounds are effective in protecting mild steel against corrosion in acidic environments. Their efficiency is attributed to the formation of a protective layer on the steel surface, as evidenced by increased charge transfer resistance and confirmed by SEM micrographs. These inhibitors demonstrate mixed-type behavior and adhere to the metal surface via a combination of physisorption and chemisorption mechanisms (P. Ammal, M. Prajila, A. Joseph, 2018).
Antimicrobial and Antibacterial Activities
Another significant application of 1,2,4-oxadiazole derivatives involves their antimicrobial and antibacterial properties. These compounds have been synthesized and shown to exhibit potent activity against various bacterial strains. The efficacy of these molecules is often evaluated through their zone of inhibition and minimum inhibitory concentration (MIC), indicating their potential as antibacterial agents. For instance, certain derivatives have shown significant activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, highlighting their relevance in developing new antibacterial therapies (N. P. Rai, V. Narayanaswamy, S. Shashikanth, P. Arunachalam, 2009; 2010).
Antidiabetic and Anticancer Activities
Compounds with the 1,2,4-oxadiazole core have also been explored for their potential antidiabetic and anticancer activities. The synthesis of novel dihydropyrimidine derivatives incorporating the 1,2,4-oxadiazole moiety has demonstrated in vitro antidiabetic activity, indicating their potential for therapeutic applications in diabetes management (J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, G. Dubal, 2021). Additionally, certain derivatives have been evaluated for their anticancer activity against various human cancer cell lines, showing promising results that merit further investigation (T. Yakantham, R. Sreenivasulu, R. Raju, 2019).
Luminescence and Liquid Crystal Applications
The luminescent properties of 1,2,4-oxadiazole derivatives make them candidates for applications in optoelectronic devices. Certain compounds have exhibited high luminescence quantum yield, making them suitable for use in light-emitting diodes (LEDs) and other photonic devices. Additionally, the liquid-crystalline properties of some derivatives have been characterized, showing nematic and smectic phases, which are valuable for applications in liquid crystal displays (LCDs) and other materials science applications (I. E. Mikhailov, N. I. Vikrishchuk, L. Popov, G. Dushenko, A. D. Beldovskaya, Yu. V. Revinskii, V. Minkin, 2016).
Propiedades
IUPAC Name |
5-(2-methoxy-3-methylphenyl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-4-3-5-11(12(9)17-2)14-15-13(16-19-14)10-6-7-18-8-10/h3-5,10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYADPHWXHJRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC(=NO2)C3CCOC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}azepane](/img/structure/B5602268.png)
![(1S*,5R*)-3-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5602272.png)
![5-{2-[4-(4-fluorobenzyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5602285.png)
![4-{[4-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5602295.png)
![2-(4-chlorobenzyl)-8-(2-methyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5602303.png)
![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide](/img/structure/B5602305.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B5602319.png)


![(1S*,5R*)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5602340.png)
![3-(2,4-dichlorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5602362.png)
![1-[(1-adamantylthio)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5602364.png)
![diethyl [1-methyl-1-(methylamino)ethyl]phosphonate](/img/structure/B5602365.png)